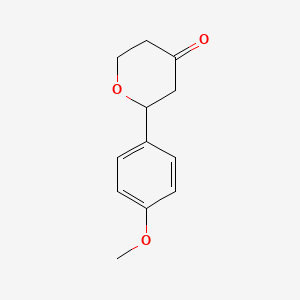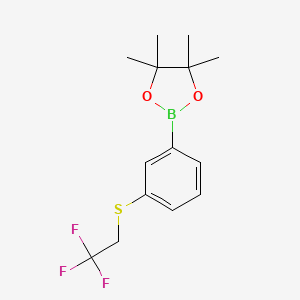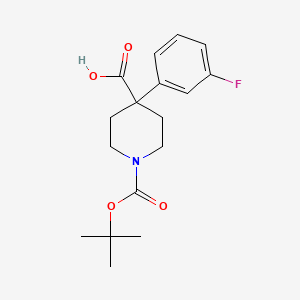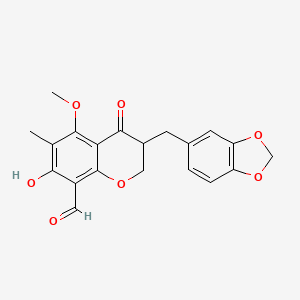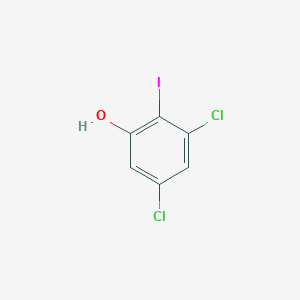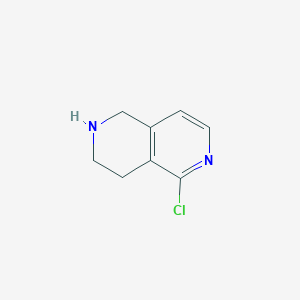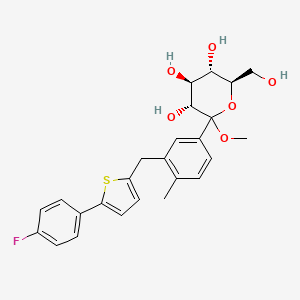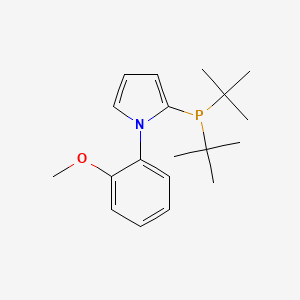
2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole
描述
2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole: is an organophosphorus compound that features a pyrrole ring substituted with a methoxyphenyl group and a di-tert-butylphosphino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Phosphination: The di-tert-butylphosphino group is introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with di-tert-butylphosphine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Reduction: The methoxyphenyl group can be reduced to form the corresponding phenol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid are commonly used for substitution reactions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phenol derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
科学研究应用
2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole has several scientific research applications, including:
Catalysis: It can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It may serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: It can be used as a reagent or intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole depends on its application. In catalysis, it acts as a ligand that coordinates to a metal center, influencing the electronic and steric environment of the metal and thereby affecting the catalytic activity. In medicinal chemistry, its mechanism of action would depend on the specific bioactive molecule it is part of, potentially involving interactions with molecular targets such as enzymes or receptors.
相似化合物的比较
Similar Compounds
2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.
2-(Di-tert-butylphosphino)-1-(4-methoxyphenyl)-1H-pyrrole: Similar structure with the methoxy group in a different position, which can influence its electronic properties and reactivity.
Uniqueness
2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is unique due to the specific positioning of the methoxy group, which can significantly influence its electronic properties and reactivity compared to other similar compounds. This unique structure makes it particularly valuable in certain catalytic and material science applications.
属性
IUPAC Name |
ditert-butyl-[1-(2-methoxyphenyl)pyrrol-2-yl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NOP/c1-18(2,3)22(19(4,5)6)17-13-10-14-20(17)15-11-8-9-12-16(15)21-7/h8-14H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALZQSOGOMZLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677355 | |
| Record name | 2-(Di-tert-butylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053658-91-5 | |
| Record name | 2-(Di-tert-butylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


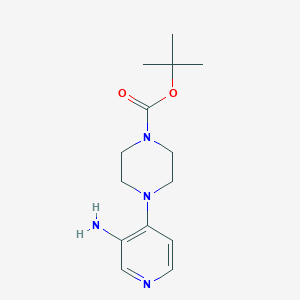
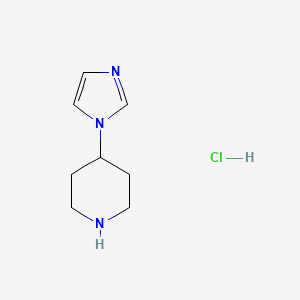
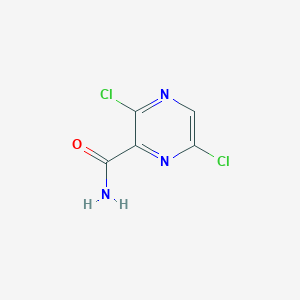

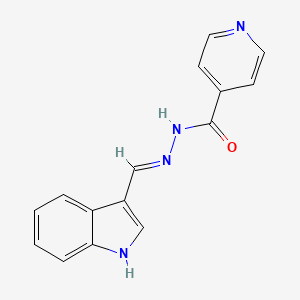
![4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3026601.png)

